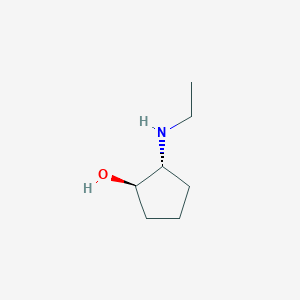
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an ethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Step 1 Formation of the Amino Alcohol: Cyclopentanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group.
Step 2 Stereoselective Reduction: The intermediate is then subjected to stereoselective reduction to introduce the hydroxyl group at the 1-position, yielding rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are fine-tuned to ensure high stereoselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents used.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 2-(ethylamino)cyclopentanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactivity.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(methylamino)cyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-(propylamino)cyclopentan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1354425-29-8; 1845825-51-5 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.203 |
Nombre IUPAC |
(1R,2R)-2-(ethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
UBDXCTQZLNZRCF-RNFRBKRXSA-N |
SMILES |
CCNC1CCCC1O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















